molecular formula C133H207N35O46 B14082529 Synstatin 92-119

Synstatin 92-119

Cat. No.: B14082529
M. Wt: 3032.3 g/mol
InChI Key: ZRFCJNAJRWUHMX-CFNXPHSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synstatin 92-119 is a peptide derived from amino acids 92-119 of the mouse syndecan sequence. It is known for its role as an anti-tumor agent that inhibits angiogenesis and cancer cell invasion. This compound down-regulates integrin αvβ3 and reduces the activation of angiogenic growth factors such as VEGF and FGF-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Synstatin 92-119 is synthesized through custom peptide synthesis methods. The sequence of the peptide is Leu-Pro-Ala-Gly-Glu-Lys-Pro-Glu-Glu-Gly-Glu-Pro-Val-Leu-His-Val-Glu-Ala-Glu-Pro-Gly-Phe-Thr-Ala-Arg-Asp-Lys-Glu . The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence .

Chemical Reactions Analysis

Types of Reactions

Synstatin 92-119 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

Major Products Formed

The major product formed is the this compound peptide itself, with a molecular weight of 3032.27 g/mol .

Mechanism of Action

Synstatin 92-119 exerts its effects by targeting the integrin αvβ3 and αvβ5 activation mechanism. It competitively displaces integrins and insulin-like growth factor 1 receptor (IGF1R) from the syndecan-1 (Sdc1) complex, thereby inactivating the complex. This disruption leads to reduced activation of angiogenic growth factors VEGF and FGF-2, ultimately inhibiting angiogenesis and tumor cell invasion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Synstatin 92-119 is unique in its specific sequence derived from the mouse syndecan-1 and its ability to disrupt the Sdc1-coupled ternary receptor complex. This specificity makes it a valuable tool for studying integrin-mediated signaling pathways and developing targeted cancer therapies .

Properties

Molecular Formula

C133H207N35O46

Molecular Weight

3032.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]pentanedioic acid

InChI

InChI=1S/C133H207N35O46/c1-65(2)55-75(136)128(209)165-51-22-31-91(165)122(203)146-69(9)108(189)141-61-94(170)148-79(35-42-98(175)176)115(196)157-82(28-17-19-49-135)129(210)167-53-23-32-92(167)123(204)154-81(37-44-100(179)180)116(197)153-78(34-41-97(173)174)111(192)142-62-95(171)149-83(38-45-101(181)182)130(211)168-54-24-33-93(168)124(205)163-106(68(7)8)126(207)161-86(56-66(3)4)117(198)159-88(58-74-60-139-64-144-74)120(201)162-105(67(5)6)125(206)155-80(36-43-99(177)178)112(193)145-70(10)110(191)156-84(39-46-102(183)184)131(212)166-52-21-30-90(166)121(202)143-63-96(172)150-87(57-73-25-14-13-15-26-73)119(200)164-107(72(12)169)127(208)147-71(11)109(190)151-77(29-20-50-140-133(137)138)114(195)160-89(59-104(187)188)118(199)152-76(27-16-18-48-134)113(194)158-85(132(213)214)40-47-103(185)186/h13-15,25-26,60,64-72,75-93,105-107,169H,16-24,27-59,61-63,134-136H2,1-12H3,(H,139,144)(H,141,189)(H,142,192)(H,143,202)(H,145,193)(H,146,203)(H,147,208)(H,148,170)(H,149,171)(H,150,172)(H,151,190)(H,152,199)(H,153,197)(H,154,204)(H,155,206)(H,156,191)(H,157,196)(H,158,194)(H,159,198)(H,160,195)(H,161,207)(H,162,201)(H,163,205)(H,164,200)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,213,214)(H4,137,138,140)/t69-,70-,71-,72+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,105-,106-,107-/m0/s1

InChI Key

ZRFCJNAJRWUHMX-CFNXPHSLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N5CCCC5C(=O)NCC(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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